5-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenol
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Overview
Description
5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazines. Triazines are known for their wide range of applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with phenylamino groups and a hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves the reaction of cyanuric chloride with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazinylidene group. Finally, the compound is coupled with 2-methoxyphenol under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to hydrazine derivatives.
Substitution: The phenylamino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted triazine derivatives depending on the electrophile used.
Scientific Research Applications
5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets. The phenylamino groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinylidene moiety may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another triazine derivative with antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically for its anticancer properties.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite of hexamethylmelamine with significant biological activity.
Uniqueness
5-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is unique due to its specific substitution pattern and the presence of both phenylamino and hydrazinylidene groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21N7O2 |
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Molecular Weight |
427.5 g/mol |
IUPAC Name |
5-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H21N7O2/c1-32-20-13-12-16(14-19(20)31)15-24-30-23-28-21(25-17-8-4-2-5-9-17)27-22(29-23)26-18-10-6-3-7-11-18/h2-15,31H,1H3,(H3,25,26,27,28,29,30)/b24-15+ |
InChI Key |
FPYJNWAIKCKVPR-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
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